(3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

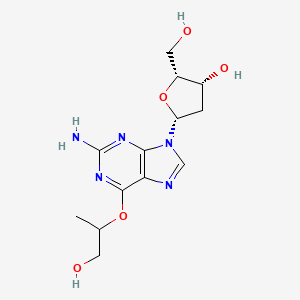

(3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₆₀O₃Si and its molecular weight is 544.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have significant industrial applications due to their wide range of uses. The recovery and purification of these diols from fermentation broth represent a major cost in their microbial production. Techniques such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been studied for their efficiency in the separation process. Improvements in yield, purity, and energy consumption are needed for these separation technologies (Zhi-Long Xiu & A. Zeng, 2008).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

The decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, using hydrogen in a cold plasma reactor was investigated to address environmental concerns. Radio frequency (RF) plasma reactors were found to be effective in decomposing MTBE into simpler compounds like methane, ethylene, and acetylene. This study demonstrates an alternative method for MTBE decomposition, contributing to environmental protection efforts (L. Hsieh et al., 2011).

Etherification of Glycerol

The etherification process of glycerol with tert-butyl alcohol (TBA) and other solvents has been reviewed, focusing on the formation of ether products such as mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG). The solvent-free glycerol etherification approach, in particular, may offer advantages in terms of conversion, selectivity, and yield of reaction products, presenting an area for further research (Prakas Palanychamy et al., 2022).

MTBE Separation via Pervaporation

Pervaporation, a membrane process, has been identified as optimal for the highly selective separation of organic mixtures, particularly in the production of Methyl Tert-butyl Ether (MTBE), a common fuel additive. Polymer membranes, especially those made from materials like poly(vinyl alcohol) and cellulose acetate, have shown promise in the separation of methanol/MTBE mixtures, indicating the significance of membrane technology in industrial applications (A. Pulyalina et al., 2020).

特性

IUPAC Name |

(1R,3aR,4R,7aR)-4-[(1R,2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60O3Si/c1-23(2)24(3)13-14-26(5)29-17-18-30-33(29,9)19-12-20-34(30,36)31(35)22-27-21-28(16-15-25(27)4)37-38(10,11)32(6,7)8/h13-14,22-24,26,28-31,35-36H,4,12,15-21H2,1-3,5-11H3/b14-13+,27-22-/t24-,26+,28-,29+,30+,31+,33+,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBLYTWRNMYVCA-WXORQISSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)